molecular formula C19H24ClNO5S B12203844 {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-chloro-2,5-dimethoxyphenyl)amine

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-chloro-2,5-dimethoxyphenyl)amine

Cat. No.: B12203844
M. Wt: 413.9 g/mol
InChI Key: SKEZDGLSBDNWDF-UHFFFAOYSA-N
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Description

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-chloro-2,5-dimethoxyphenyl)amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with tert-butyl, methoxy, and chloro groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-chloro-2,5-dimethoxyphenyl)amine typically involves multiple steps, starting with the preparation of the individual substituted phenyl rings. The tert-butyl and methoxy groups are introduced through electrophilic aromatic substitution reactions, while the sulfonyl group is added via sulfonation reactions. The final step involves coupling the two substituted phenyl rings using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-chloro-2,5-dimethoxyphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of new compounds with different functional groups replacing the chloro group.

Scientific Research Applications

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-chloro-2,5-dimethoxyphenyl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-chloro-2,5-dimethoxyphenyl)amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound’s unique structure allows it to bind to multiple targets, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-chlorophenyl)amine
  • {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(2,5-dimethoxyphenyl)amine
  • {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-methoxyphenyl)amine

Uniqueness

The presence of both methoxy and chloro groups in {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-chloro-2,5-dimethoxyphenyl)amine distinguishes it from similar compounds. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24ClNO5S

Molecular Weight

413.9 g/mol

IUPAC Name

5-tert-butyl-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C19H24ClNO5S/c1-19(2,3)12-7-8-15(24-4)18(9-12)27(22,23)21-14-11-16(25-5)13(20)10-17(14)26-6/h7-11,21H,1-6H3

InChI Key

SKEZDGLSBDNWDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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